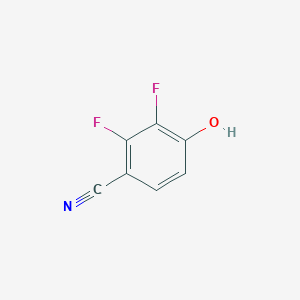

2,3-Difluoro-4-hydroxybenzonitrile

Description

Significance of Fluorinated Benzonitriles in Organic Synthesis and Medicinal Chemistry

Fluorinated benzonitriles are a class of compounds that have garnered substantial attention in the fields of organic synthesis and medicinal chemistry. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties. biosynth.com These effects include alterations in lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group, a versatile functional group, can be readily transformed into other functionalities such as amines, amides, and carboxylic acids, making benzonitriles valuable synthetic intermediates. nih.gov

In medicinal chemistry, the strategic placement of fluorine atoms can lead to enhanced therapeutic efficacy of drug candidates. biosynth.com The presence of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby functional groups and influence intermolecular interactions, which can lead to improved binding to target proteins. The nitrile group itself is a bioisostere for other functional groups and can participate in key binding interactions with biological targets. nih.gov

Overview of Research Trajectories for 2,3-Difluoro-4-hydroxybenzonitrile and Related Derivatives

Research involving this compound primarily positions it as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical domain. smolecule.com While specific, publicly detailed research trajectories for a large number of its derivatives are still emerging, the general path involves leveraging its unique structural features for the construction of novel bioactive compounds.

The synthesis of this compound itself has been described, for instance, through a process starting from 2,3-difluorophenyl raw material, which undergoes a series of reactions to introduce the hydroxyl and nitrile functionalities. One described pathway involves the preparation of 4-ethoxy-2,3-difluorobenzaldehyde (B176945), which is then reacted with hydroxylamine-O-sulfonic acid to form 4-ethoxy-2,3-difluorobenzonitrile (B158810). Subsequent dealkylation with aluminum chloride yields the final product, this compound.

The primary research trajectory for this compound is its use as a building block. The hydroxyl group provides a reactive site for etherification or esterification, while the nitrile group can be a precursor for various nitrogen-containing heterocycles. The difluoro substitution pattern is of particular interest for creating molecules with specific electronic and conformational properties, which is a key aspect in modern drug design. Although detailed pharmacological studies on a wide array of its direct derivatives are not extensively documented in publicly accessible literature, its role as a precursor in the synthesis of potential therapeutic agents is a clear and significant area of ongoing research.

Structure

2D Structure

Propriétés

IUPAC Name |

2,3-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJJWADIVZXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371739 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-38-7 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126162-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Difluoro 4 Hydroxybenzonitrile and Its Precursors

Established Synthetic Pathways to 2,3-Difluoro-4-hydroxybenzonitrile

A key route to this compound, also known as 2,3-difluoro-4-cyanophenol, involves a multi-step process starting from a 2,3-difluorophenyl precursor. This pathway strategically employs protected intermediates to ensure correct functional group placement and high yields.

The synthesis begins with a 2,3-difluorophenyl compound, which is first functionalized to introduce an aldehyde group. This initial step sets the stage for the subsequent introduction of the nitrile and hydroxyl functionalities. The process involves the protection of the eventual hydroxyl group, typically as an ether, to prevent unwanted side reactions during the conversion of the aldehyde to a nitrile.

The synthesis heavily relies on the sequential formation and reaction of two key intermediates: 4-ethoxy-2,3-difluorobenzaldehyde (B176945) and 4-ethoxy-2,3-difluorobenzonitrile (B158810).

The process can be summarized as follows:

Aldehyde Formation: A 2,3-difluorophenyl raw material is treated with n-butyllithium and tetramethylethylenediamine at low temperatures (-70°C to -60°C). This is followed by the addition of N-formylpiperidine to introduce the aldehyde group, yielding 4-ethoxy-2,3-difluorobenzaldehyde as a colorless solid (melting point 70°C).

Nitrile Formation: The resulting aldehyde is then converted to the corresponding nitrile. This is achieved by reacting 4-ethoxy-2,3-difluorobenzaldehyde with hydroxylamine-O-sulfonic acid in an aqueous solution. The reaction is initially stirred at 30°C and then heated to 65°C, producing 4-ethoxy-2,3-difluorobenzonitrile as a colorless solid (melting point 45°C).

Deprotection: The final step is the dealkylation of the ethoxy group to reveal the free phenol (B47542). 4-ethoxy-2,3-difluorobenzonitrile is heated in toluene (B28343) with aluminum chloride, a Lewis acid commonly used for cleaving ether bonds. This yields the target molecule, this compound, as a colorless solid with a melting point of 145°C.

Table 1: Synthetic Pathway to this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2,3-Difluorophenyl precursor | 1. n-Butyllithium, Tetramethylethylenediamine2. N-Formylpiperidine | 4-Ethoxy-2,3-difluorobenzaldehyde |

| 2 | 4-Ethoxy-2,3-difluorobenzaldehyde | Hydroxylamine-O-sulfonic acid, Water | 4-Ethoxy-2,3-difluorobenzonitrile |

| 3 | 4-Ethoxy-2,3-difluorobenzonitrile | Aluminum chloride, Toluene | This compound |

Table based on data from ChemBK.

Alternative and Analogous Synthetic Routes for Related Difluorohydroxybenzonitrile Systems

The synthesis of positional isomers of difluorohydroxybenzonitrile often requires distinct strategies tailored to the specific arrangement of the substituents on the aromatic ring.

An effective method for synthesizing 2,6-Difluoro-4-hydroxybenzonitrile (also known as 4-cyano-3,5-difluorophenol) starts from 3,5-difluoroaniline (B1215098). researchgate.net This multi-step process involves:

Bromination: Introduction of a bromine atom onto the aniline (B41778) ring.

Diazotization-Hydrolysis: The amino group is converted into a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group.

Cyanidation: The bromine atom is replaced with a nitrile group to yield the final product. researchgate.net

This method is noted for its cost-effectiveness and use of mild reaction conditions, making it suitable for larger-scale production. researchgate.net An alternative approach involves the dealkylation of 2,6-Difluoro-4-methoxybenzonitrile using a mixture of aluminium chloride and sodium chloride at high temperatures (180°C) to yield the desired phenol. prepchem.com

Table 2: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile from 3,5-Difluoroaniline

| Step | Description |

| 1 | Bromination of 3,5-difluoroaniline to introduce a bromo group. |

| 2 | Diazotization of the amino group followed by hydrolysis to form a hydroxyl group. |

| 3 | Cyanidation to replace the bromo group with a nitrile functionality. |

Table based on methodology proposed by ResearchGate. researchgate.net

Detailed synthetic pathways for 3,4-Difluoro-2-hydroxybenzonitrile are less commonly reported. However, plausible routes can be inferred from the synthesis of analogous compounds. A general approach could involve the conversion of a suitable 2-hydroxy-3,4-difluorobenzaldehyde to the corresponding aldoxime, followed by dehydration to form the nitrile. This method is a common strategy for preparing hydroxybenzonitriles from hydroxyarylaldehydes. google.com The key challenge lies in the regioselective synthesis of the aldehyde precursor.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. semanticscholar.org In the context of difluorohydroxybenzonitrile systems, EAS allows for the introduction of additional functional groups, although the existing substituents heavily influence the reaction's feasibility and regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The nitrile group is a strong deactivator and is meta-directing. The interplay of these effects dictates the position of any new substituent.

For instance, the nitration of a related compound, 2,4-difluoro-3-chlorobenzoic acid, requires high temperatures and excess nitric acid due to the deactivating effects of the fluorine and carboxylic acid groups. semanticscholar.org The resulting nitro group can then be reduced to an amine, which can be converted via diazotization to other functional groups, including a hydroxyl group. semanticscholar.org

Furthermore, the introduction of fluorine atoms onto an aromatic ring often utilizes specialized N-F fluorinating agents. These reagents, such as N-fluorobenzenesulfonimide (NFSI), provide an electrophilic source of fluorine that can react with electron-rich aromatic or heterocyclic rings. This allows for the direct fluorination of aromatic systems under relatively mild conditions, offering a powerful tool for the synthesis and derivatization of complex organofluorine compounds.

Industrial Scale Synthetic Considerations and Process Optimization

The industrial production of this compound necessitates careful consideration of various factors to ensure a robust, safe, and economical process. Key areas of optimization include the choice of starting materials, reaction conditions, catalyst efficiency, solvent selection and recovery, and purification methods.

A prevalent synthetic pathway for this compound begins with 2,3-difluorophenyl. The initial step involves the formation of 4-ethoxy-2,3-difluorobenzaldehyde. This is typically achieved through a directed ortho-metalation reaction using a strong base like n-butyllithium in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA), followed by formylation with a reagent like N-formaldehyde piperidine. The reaction is conducted at very low temperatures, around -78°C to -60°C, in a solvent like tetrahydrofuran (B95107) (THF).

The subsequent conversion of the aldehyde to the nitrile, 4-ethoxy-2,3-difluorobenzonitrile, is accomplished by reacting it with hydroxylamine-O-sulfonic acid in an aqueous medium. This step is generally performed at a moderately elevated temperature of about 65°C.

The final step is the de-ethylation of 4-ethoxy-2,3-difluorobenzonitrile to yield the desired this compound. This is typically carried out using a Lewis acid such as aluminum chloride in a solvent like toluene at reflux temperature.

For a related compound, 2,6-difluoro-4-hydroxybenzonitrile, an industrially viable method starts from 3,5-difluoroaniline. This process involves bromination, diazotization hydrolysis, and cyanidation. researchgate.net The optimization of the diazotization hydrolysis step has been reported, with optimal molar ratios of 4-bromo-3,5-difluoroaniline (B1271886) to water, phosphoric acid, and copper sulfate (B86663) pentahydrate being 1:30, 1:6, and 1:1.0, respectively. researchgate.net This method is noted for its low cost and mild reaction conditions, making it suitable for industrial application. researchgate.net

The purification of the final product is crucial for its use in pharmaceutical applications. Industrial-scale purification often involves crystallization. The selection of an appropriate solvent system is critical to achieve high purity and yield.

Below is a data table summarizing the key steps and reagents in a common synthetic route to this compound.

| Step | Starting Material | Reagents | Solvent | Temperature | Intermediate/Product |

| 1 | 2,3-Difluorophenyl | n-Butyllithium, Tetramethylethylenediamine, N-Formaldehyde piperidine | Tetrahydrofuran | -78°C to -60°C | 4-Ethoxy-2,3-difluorobenzaldehyde |

| 2 | 4-Ethoxy-2,3-difluorobenzaldehyde | Hydroxylamine-O-sulfonic acid | Water | 65°C | 4-Ethoxy-2,3-difluorobenzonitrile |

| 3 | 4-Ethoxy-2,3-difluorobenzonitrile | Aluminum chloride | Toluene | Reflux | This compound |

Reactivity Profiles and Chemical Transformations of 2,3 Difluoro 4 Hydroxybenzonitrile

Nucleophilic Attack at the Nitrile Moiety

The carbon atom of the nitrile group (C≡N) in 2,3-Difluoro-4-hydroxybenzonitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is a cornerstone of nitrile chemistry, allowing for the conversion of the nitrile into other functional groups, such as ketones.

One of the most significant reactions is the addition of organometallic reagents, like Grignard or organolithium reagents. libretexts.org The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, breaking the carbon-nitrogen pi bond. This initially forms an imine anion, which is stabilized as a salt. libretexts.org Subsequent acidic workup (hydrolysis) converts the intermediate imine into a ketone. libretexts.org This transformation is a powerful method for carbon-carbon bond formation.

Table 1: Nucleophilic Addition to Nitrile Group

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | (4-Acyl-2,3-difluorophenol) Ketone Derivative | Grignard Reaction/Hydrolysis |

| This compound | H₂O, H₂SO₄ (heat) | 2,3-Difluoro-4-hydroxybenzoic acid | Acid-Catalyzed Hydrolysis |

Reduction Reactions of the Nitrile Group to Amine Derivatives

The nitrile group can be completely reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the nitrile into a primary amine through the addition of two hydride equivalents. libretexts.orglibretexts.org The reaction proceeds via an initial nucleophilic attack of a hydride ion on the nitrile carbon, followed by a second hydride addition to the intermediate imine. An aqueous workup then protonates the resulting species to yield the primary amine. libretexts.org

Partial reduction is also possible. Using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) allows for the reaction to be stopped at the imine stage. Subsequent hydrolysis of the imine intermediate furnishes an aldehyde. libretexts.org

Table 2: Reduction of Nitrile Group

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | 4-(Aminomethyl)-2,3-difluorophenol | Full Reduction |

| This compound | 1. DIBAL-H 2. H₂O | 2,3-Difluoro-4-hydroxybenzaldehyde | Partial Reduction |

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the substituents. The hydroxyl (-OH) group is a strongly activating, ortho- and para-directing group. The nitrile (-CN) group is a strongly deactivating, meta-directing group. The fluorine atoms (-F) are deactivating via induction but are also ortho- and para-directing.

The positions on the ring are influenced as follows:

Position 5: Ortho to the -OH group and meta to the -CN group. This position is the most activated and the most likely site for electrophilic attack.

Position 6: Meta to the -OH group and ortho to a -F atom. This position is less activated.

Given these competing influences, electrophilic substitution, such as nitration or halogenation, is predicted to occur preferentially at position 5, which is activated by the powerful hydroxyl group.

Derivatization Strategies for Functional Group Modification

The hydroxyl group of this compound provides a key site for derivatization through reactions like esterification and etherification.

The phenolic hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the compound with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Research into the liquid crystal properties of related compounds has involved the synthesis of various esters from fluorinated hydroxybenzonitriles, such as 3-fluoro-4-cyanophenyl alkylcinnamates, demonstrating the feasibility of this reaction. researchgate.net This transformation is valuable for modifying the molecule's physical properties or for protecting the hydroxyl group during subsequent synthetic steps.

The synthesis of aromatic ethers from this compound can be accomplished via reactions like the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide to form the corresponding ether. The synthesis of 4-ethoxy-2,3-difluorobenzonitrile (B158810), an intermediate in one synthetic route to the title compound, serves as a clear example of this type of transformation. In that published procedure, the ether is subsequently cleaved using aluminum chloride to yield the final this compound product.

Table 3: Derivatization of the Hydroxyl Group

| Reactant | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Acid Chloride (R-COCl), Base | Ester | Esterification |

| This compound | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Aromatic Ether | Williamson Ether Synthesis |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoro 4 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen, fluorine, and carbon atoms within 2,3-Difluoro-4-hydroxybenzonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

While a specific experimental spectrum for this compound is not widely published, the expected ¹H NMR spectrum can be predicted based on established principles. The molecule has three types of protons: two aromatic protons (at positions C5 and C6) and one hydroxyl proton.

The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. The two aromatic protons reside in a complex electronic environment due to the varied effects of the neighboring substituents. The proton at C6 (H-6) is ortho to a fluorine atom, while the proton at C5 (H-5) is meta to it. They are ortho to each other. Consequently, H-5 and H-6 are expected to appear as complex multiplets, likely doublet of doublets, in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The splitting pattern arises from coupling to each other (ortho-coupling, ³JHH) and to the nearby fluorine atoms (H-F coupling).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~ 6.9 - 7.3 | ddd (doublet of doublet of doublets) | ³J(H5-H6), ⁴J(H5-F3), ⁵J(H5-F2) |

| H-6 | ~ 7.3 - 7.7 | ddd (doublet of doublet of doublets) | ³J(H6-H5), ³J(H6-F2), ⁴J(H6-F3) |

| -OH | Variable (e.g., 5.0 - 10.0) | br s (broad singlet) | N/A |

Note: The predicted values are estimates based on analogous structures and general NMR principles. Actual experimental values may vary.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is crucial for directly probing the fluorine environments. Since the two fluorine atoms at C2 and C3 are in chemically distinct environments, they are expected to produce two separate signals in the ¹⁹F NMR spectrum.

The signal for F-2 would be split by the adjacent F-3 (ortho ²JF-F coupling) and the proton at C6 (ortho ³JH-F coupling). The signal for F-3 would be split by F-2 (ortho ²JF-F coupling) and the proton at C5 (meta ⁴JH-F coupling). This would result in each fluorine appearing as a doublet of doublets or a more complex multiplet. The chemical shifts would fall within the typical range for aryl fluorides.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| F-2 | ~ -130 to -150 | dd (doublet of doublets) | ²J(F2-F3), ³J(F2-H6) |

| F-3 | ~ -145 to -165 | dd (doublet of doublets) | ²J(F2-F3), ⁴J(F3-H5) |

Note: Chemical shifts are referenced to CFCl₃. The predicted values are estimates. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms and information about their electronic environment. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the nitrile group.

A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons bearing fluorine atoms and those in close proximity. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹JC-F) and appear as doublets (or doublet of doublets if coupled to both fluorines, though with different J values). Other carbons (C-1, C-4, C-5) will show smaller two- or three-bond C-F couplings. The nitrile carbon (C≡N) typically appears around δ 115-120 ppm. The carbon attached to the hydroxyl group (C-4) will be shifted downfield, as will the carbons attached to the electronegative fluorine atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~ 100 - 110 | dd |

| C-2 | ~ 140 - 150 | dd (large ¹JC-F) |

| C-3 | ~ 145 - 155 | dd (large ¹JC-F) |

| C-4 | ~ 150 - 160 | dd |

| C-5 | ~ 115 - 125 | d |

| C-6 | ~ 120 - 130 | d |

| C≡N | ~ 115 - 120 | t |

Note: The predicted values are estimates. The multiplicities describe the splitting pattern caused by coupling to fluorine atoms.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is expected to be characterized by several distinct absorption bands. A broad band in the high-frequency region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption in the 2220-2240 cm⁻¹ range. nist.gov

The strong electronegativity of fluorine results in intense C-F stretching bands, which are typically observed in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ range.

Table 4: Predicted FTIR Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Sharp, Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Fluoro Substituent | C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | C-H Bending (out-of-plane) | 800 - 900 | Medium to Strong |

Note: Predicted values are based on characteristic group frequencies.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, the C≡N stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in the corresponding FTIR spectrum. The symmetric "breathing" modes of the aromatic ring, which involve the entire ring expanding and contracting, are also typically strong in Raman spectra and would be expected in the 900-1200 cm⁻¹ region. The C-F bonds will also have characteristic Raman shifts. This technique is particularly useful for studying the carbon skeleton and symmetric functional groups, providing a more complete vibrational profile when used in conjunction with FTIR.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and valuable insights into the fragmentation pathways. For this compound, mass spectrometric analysis confirms its molecular identity and helps to piece together its structural features through controlled fragmentation.

The molecular formula of this compound is C₇H₃F₂NO, which corresponds to a theoretical monoisotopic mass of approximately 155.0183 Daltons. Experimental determination of the molecular weight via mass spectrometry is a critical first step in its characterization. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, are capable of measuring the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the elemental composition.

In a typical ESI-MS experiment, this compound is introduced into the mass spectrometer in a suitable solvent. The ESI source generates charged droplets, and as the solvent evaporates, it produces protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode. The analysis of a synthesized compound containing the this compound moiety has been performed using an ESI source in both positive and negative ionization modes, with a scan range of m/z 80-800. google.com

The fragmentation of the molecular ion is induced using techniques such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). In these tandem mass spectrometry (MS/MS) experiments, the precursor ion of interest is isolated and then subjected to collisions with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. This spectrum is a fingerprint of the molecule, revealing characteristic losses of neutral fragments and the formation of stable product ions.

While specific, detailed experimental fragmentation data for this compound is not widely published in the public domain, a theoretical fragmentation pattern can be postulated based on its structure. The presence of the nitrile (-CN) and hydroxyl (-OH) functional groups, along with the two fluorine atoms on the aromatic ring, dictates the likely fragmentation pathways.

Key anticipated fragmentation patterns for this compound are summarized in the following table:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 156.0261 ([M+H]⁺) | 139.0230 | NH₃ | Difluorobenzonitrile cation |

| 156.0261 ([M+H]⁺) | 129.0152 | HCN | Difluorophenol cation |

| 154.0109 ([M-H]⁻) | 127.0123 | HCN | Difluorophenoxide anion |

| 154.0109 ([M-H]⁻) | 134.0004 | HF | Fluorohydroxybenzonitrile anion |

The elucidation of these fragmentation pathways is crucial for the unequivocal identification of this compound in complex mixtures and for distinguishing it from its isomers. The combination of accurate mass measurement and detailed fragmentation analysis provides a high degree of confidence in the structural assignment.

Computational Chemistry and Quantum Mechanical Studies of 2,3 Difluoro 4 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometry and electronic properties of compounds like 2,3-Difluoro-4-hydroxybenzonitrile. nih.gov

Optimization of Molecular Conformations

Advanced computational software is used to perform these calculations, often employing a basis set such as 6-311++G(d,p) to ensure high accuracy. The resulting optimized geometry provides a clear picture of the molecule's shape and the spatial relationship between its constituent atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C-O | ~1.36 Å | |

| O-H | ~0.96 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| F-C-C | ~118-121° | |

| C-C-O | ~120° | |

| C-O-H | ~109° | |

| C-C≡N | ~178° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.orgwikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. taylorandfrancis.com A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the hydroxyl group, which are electron-donating. researchgate.net Conversely, the LUMO is likely to be centered around the electron-withdrawing nitrile group and the fluorine atoms. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are illustrative and would be precisely determined through DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. rsc.orgnih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

In the MESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas with a high electron density. These are expected to be found around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, making them susceptible to electrophilic attack. nih.gov Regions of positive electrostatic potential (colored blue) signify electron-deficient areas, such as the hydrogen atom of the hydroxyl group, which would be attractive to nucleophiles. nih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Analysis (e.g., HF, MP2)

For even greater accuracy in electronic structure calculations, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed. Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods are derived directly from first principles without the use of empirical parameters.

The HF method provides a good starting point for understanding the electronic structure, though it does not fully account for electron correlation. MP2 builds upon the HF method by including electron correlation effects, leading to more accurate energy and property predictions. These methods are computationally more intensive than DFT but can provide a more refined understanding of the molecule's electronic behavior. researchgate.net

Vibrational Frequency Analysis and Simulated Spectra Comparison

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, which correspond to the stretching, bending, and twisting of chemical bonds, it is possible to generate a theoretical spectrum. researchgate.net

This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral peaks.

Normal Coordinate Analysis (NCA) for Mode Assignment

Normal Coordinate Analysis (NCA) is a technique used to describe the vibrational motions of a molecule. Each normal mode of vibration is a collective motion of atoms that occurs at a specific frequency. NCA helps in assigning the calculated vibrational frequencies to specific types of molecular motion, such as C-H stretching, C=C ring stretching, or C-F bending.

Table 3: Hypothetical Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3600 | O-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~2230 | C≡N stretch |

| ~1600 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~1200 | C-O stretch |

| ~850 | C-H out-of-plane bend |

Note: These frequencies are representative and would be calculated with precision using methods like DFT or MP2.

Thermochemical Properties and Stability Analysis of this compound

The thermochemical properties and stability of this compound are crucial for understanding its reactivity and potential applications. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Calculation of Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound. For complex organic molecules like this compound, direct experimental measurement can be challenging. High-level ab initio quantum chemical methods offer a reliable alternative for predicting these values.

The calculation of the standard molar enthalpy of formation for fluorinated aromatic compounds typically involves sophisticated computational strategies. These methods aim to approximate the exact solution of the electronic Schrödinger equation to determine the molecule's total energy. One common approach is the use of composite methods, such as the Gaussian-n (G_n_) theories or Weizmann-n (W_n_) theories, which combine calculations at different levels of theory and basis sets to achieve high accuracy.

The process generally involves the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find the lowest energy conformation. This is often done using a reliable method like density functional theory (DFT) with a suitable basis set.

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a large basis set to obtain a more accurate electronic energy.

Atomization Energy Calculation: The total atomization energy (ΣD₀) is calculated by subtracting the total energy of the molecule from the sum of the energies of its constituent atoms in their ground electronic states.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is then derived using the calculated atomization energy and the known experimental enthalpies of formation of the individual atoms. The enthalpy of formation at 298.15 K can then be calculated by including thermal corrections.

Below is an illustrative data table showing the kind of results that would be obtained from such a calculation. The values are hypothetical and for demonstration purposes only.

| Property | Calculated Value (Hypothetical) | Units |

| Zero-Point Vibrational Energy | 75.3 | kcal/mol |

| Total Atomization Energy (ΣD₀) | -1850.2 | kcal/mol |

| ΔfH° (0 K) | -85.6 | kcal/mol |

| ΔfH° (298.15 K) | -92.1 | kcal/mol |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study the electronic structure of molecules in a way that aligns with classical chemical bonding concepts. wikipedia.org It transforms the complex, delocalized molecular orbitals (MOs) from a quantum mechanical calculation into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This allows for a detailed investigation of charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. wikipedia.orgresearchgate.net

For this compound, NBO analysis can provide deep insights into the interactions between the substituents and the benzene (B151609) ring, as well as potential intermolecular interactions. The analysis focuses on donor-acceptor interactions, where electrons from a filled (donor) NBO are delocalized into an empty (acceptor) NBO. The energetic significance of these interactions is estimated using second-order perturbation theory. researchgate.net

Key aspects revealed by NBO analysis include:

Intramolecular Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital (e.g., a C-C or C-H bond in the ring) or a lone pair (e.g., on the oxygen or nitrogen atoms) into an adjacent empty anti-bonding orbital (e.g., a C-C* or C-F* orbital). These interactions stabilize the molecule and can influence its geometry and reactivity. For instance, the lone pairs on the hydroxyl oxygen and the fluorine atoms can interact with the π* anti-bonding orbitals of the benzene ring.

Resonance and Aromaticity: NBO analysis quantifies the delocalization of π-electrons within the benzene ring, which is fundamental to its aromatic character. It can also describe the resonance interactions between the hydroxyl, cyano, and fluoro substituents with the ring.

Intermolecular Hydrogen Bonding: In condensed phases or in the presence of other molecules, NBO analysis can characterize hydrogen bonds. For this compound, this would involve the interaction of the hydroxyl group (as a hydrogen bond donor) with a suitable acceptor, or the fluorine, oxygen, or nitrogen atoms acting as hydrogen bond acceptors. The analysis can quantify the strength of these interactions.

The output of an NBO analysis typically includes a table of the most significant donor-acceptor interactions and their corresponding stabilization energies (E(2)). A higher E(2) value indicates a stronger interaction. An illustrative table for the intramolecular interactions in this compound is presented below. The specific interactions and energies are hypothetical.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) |

| LP (O) | π* (C=C) | 5.2 |

| LP (F1) | σ* (C-C) | 1.8 |

| LP (F2) | σ* (C-C) | 1.9 |

| π (C=C) | π* (C≡N) | 2.5 |

| π (C=C) | π* (C=C) | 18.7 |

This analysis provides a detailed electronic picture that helps to explain the molecule's structural features, stability, and chemical behavior. researchgate.netnumberanalytics.com

Research Applications of 2,3 Difluoro 4 Hydroxybenzonitrile and Its Derivatives in Advanced Materials and Biomedical Fields

Role as a Key Intermediate in Pharmaceutical Synthesis

2,3-Difluoro-4-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure is foundational for building more complex molecules with specific therapeutic actions.

Precursor for Neuroprotective Bioactive Compounds

Research has explored the development of lead compounds for anti-Alzheimer's disease applications. nih.govnih.gov One area of investigation involves the impact of oxidative stress and the formation of 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde byproduct of lipid peroxidation. nih.govnih.gov Studies have shown that levels of 4-HNE are elevated in the ventricular fluid of Alzheimer's disease patients, suggesting a role for this compound in the neurodegenerative process. nih.gov This has spurred research into compounds that can mitigate the effects of such toxic metabolites.

Application in the Synthesis of Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors (e.g., PT2977, Belzutifan)

A significant application of this compound is in the synthesis of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, such as Belzutifan (also known as PT2977 and MK-6482). nih.govmedchemexpress.com HIF-2α is a key factor in how the body's cells respond to changes in oxygen levels and can be a driver in the growth of certain tumors. nih.gov Belzutifan is an orally active and selective inhibitor of HIF-2α. medchemexpress.com

The synthesis of Belzutifan is a multi-step process where this compound is a key building block. nih.gov The structure of Belzutifan features a diaryl ether indanone core. nih.gov The development of second-generation HIF-2α inhibitors like PT2977 aimed to improve upon earlier compounds by increasing potency and enhancing the pharmacokinetic profile. capes.gov.br This was achieved in part by modifying the fluorine substitution pattern, which led to decreased lipophilicity and improved metabolic stability. capes.gov.br

Development of Lead Compounds for Anti-Alzheimer's Disease Applications

The connection between oxidative stress and Alzheimer's disease has prompted investigations into the role of metabolites like 4-hydroxynonenal (4-HNE). nih.govnih.gov Research has shown that 4-HNE can covalently modify the amyloid-β peptide, triggering its aggregation into protofibrils, which are implicated in the neurotoxicity associated with Alzheimer's. nih.gov This has led to the exploration of therapeutic strategies aimed at mitigating the effects of such oxidative stress-related compounds.

Utility in Agrochemical Development

In addition to its pharmaceutical applications, this compound and related structures are utilized in the development of agrochemicals.

Precursor for Herbicides with Enhanced Activity

The core chemical structure of cyanophenols is used in the creation of herbicides. While specific examples directly using this compound are not detailed, the broader class of p-hydroxybenzonitrile derivatives are known intermediates in the synthesis of compounds that can influence plant growth.

Mechanistic Studies on Interactions with Biological Nucleophiles in Agrochemical Systems

The reactivity of the cyanophenol structure is a key aspect of its function in agrochemical systems. The interactions of these compounds with biological nucleophiles are a subject of mechanistic studies to understand their mode of action and to design more effective and specific agrochemicals.

Monomer in Polymer Chemistry for Advanced Polymeric Materials

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated polymers highly desirable for advanced applications. mdpi.comresearchgate.net this compound serves as a valuable monomer in the synthesis of these high-performance polymers, particularly poly(aryl ether)s and poly(aryl thioether)s. rsc.orgnih.gov The presence of the difluoro and nitrile functional groups allows for the creation of polymers with tailored properties suitable for specialized uses.

Synthesis of Fluorinated Polymers with Tailored Properties

The incorporation of fluorine into polymer backbones is a key strategy for developing materials with enhanced performance characteristics. nih.gov Fluorinated polymers exhibit desirable attributes including increased chemical resistance, hydrophobicity, and thermal stability. mdpi.comnih.gov The synthesis of fluorinated poly(aryl ether)s (FPAEs) and related polymers often involves nucleophilic aromatic substitution polycondensation reactions. rsc.orgresearchgate.netnih.gov In this process, a bisphenol monomer, such as one derived from this compound, reacts with an activated difluoro monomer. rsc.org

The resulting polymers demonstrate a range of beneficial properties directly linked to their fluorinated structure. For instance, FPAEs prepared from fluorinated bisphenols exhibit excellent thermal stability, with 5% weight loss temperatures often exceeding 500°C. rsc.org Their glass transition temperatures (Tg) can be tailored within a significant range, for example, from 178°C to 226°C, depending on the specific monomers used. rsc.org Furthermore, these polymers typically show low dielectric constants and dielectric loss, which is crucial for applications in high-speed communication technologies. rsc.orgnih.gov The high fluorine content and the twisted biphenyl (B1667301) structures within the polymer chains contribute to these low dielectric properties. rsc.org

The introduction of fluorine also significantly enhances hydrophobicity, with water contact angles for FPAE films often greater than 90°, and low water absorption percentages. rsc.orgresearchgate.net The solubility of these polymers can also be controlled; many fluorinated poly(aryl ether ketone)s are soluble in common organic solvents, which facilitates processing and film casting. researchgate.net

Table 1: Selected Properties of Fluorinated Poly(aryl ether)s and Poly(aryl ether ketone)s

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Dielectric Constant (at 1 MHz or 11 GHz) | Water Contact Angle | Reference |

|---|---|---|---|---|---|

| Fluorinated Poly(aryl ether)s (FPAEs) | 178–226 °C | 514–555 °C | 2.07–2.80 (at 11 GHz) | 92.4°–98.7° | rsc.org |

| Fluorinated Poly(aryl ether ketone)s (PAEKs) | 148–160 °C | > 527 °C | 2.75–2.95 (at 1 MHz) | 83.9°–98.4° | researchgate.net |

Applications in Specialized Coatings and Composites

The exceptional properties of fluorinated polymers derived from monomers like this compound lead to their use in high-performance coatings and composites. researchgate.netmdpi.com Polymer-based composite coatings are crucial in various engineering fields, including aerospace and automotive industries, due to their ability to provide enhanced mechanical, thermal, and chemical resistance. researchgate.netmdpi.com

Fluoropolymer coatings are particularly valued for their tribological properties, offering low friction and excellent wear resistance, which is beneficial for components operating under demanding conditions. researchgate.net Their inherent hydrophobicity prevents water wetting and improves corrosion resistance, making them ideal for protective coatings. mdpi.comresearchgate.net These coatings can be applied using techniques like thermal spray, which allows for the coating of large and complex components. researchgate.net

In the realm of composites, fluorinated polymers serve as a high-performance matrix material. mdpi.com Fiber-reinforced polymer composites are used to create lightweight, high-strength components for aerospace applications, such as wings and fuselages, that must endure extreme environments. mdpi.com The thermal stability and chemical inertness of the fluoropolymer matrix protect the reinforcing fibers and maintain the structural integrity of the composite. mdpi.com Furthermore, the low dielectric properties of these polymers make them suitable for use in electronic applications, including as materials for printed circuit boards and as insulation for high-frequency circuits. researchgate.net

Contribution to Liquid Crystal Research

This compound is a key building block in the synthesis of advanced liquid crystals (LCs). The introduction of lateral difluoro substituents into the molecular core of mesogens, such as terphenyls, has a profound impact on their physical properties, leading to materials suitable for modern display technologies. researchgate.net

Synthesis of Lateral Difluoro-Substituted Terphenyls for Liquid Crystal Applications

The synthesis of laterally difluoro-substituted terphenyls often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.nettandfonline.comcolab.ws This method involves the reaction of an arylboronic acid with an aryl halide. researchgate.nettandfonline.com For instance, 2,3-difluoroarylboronic acids can be prepared and subsequently coupled with appropriate biphenyl halides to construct the terphenyl core. researchgate.net The 2,3-difluoro-4-cyanophenol moiety, derived from this compound, can be incorporated into these structures to create the target liquid crystal molecules.

These synthetic strategies are convergent, allowing for the efficient construction of complex terphenyl structures with precise placement of the fluoro substituents. researchgate.net The resulting 2,3-difluoro substituted terphenyls are particularly noted for being low-melting liquid crystals that exhibit wide-range smectic C (SmC) phases without underlying smectic phases, making them excellent host materials for ferroelectric liquid crystal systems. researchgate.net The introduction of the lateral difluoro groups is a key strategy for achieving materials with a negative dielectric anisotropy (Δε), a property essential for certain display applications like in-plane switching (IPS) displays. researchgate.net

Investigation of Mesomorphic Properties and Phase Transitions of Derivatives

The position of fluorine substituents on a liquid crystal's rigid core significantly influences its mesomorphic behavior, including the type of liquid crystal phase and the phase transition temperatures. tandfonline.comtandfonline.com The introduction of 2,3-difluoro substituents leads to materials with distinct and valuable properties. researchgate.net These compounds often exhibit stable and profound physical characteristics such as low viscosity, strong negative dielectric anisotropy, and high solubility. researchgate.net

Calorimetric and microscopic studies are essential for characterizing the phase behavior of these materials. acs.org Differential Scanning Calorimetry (DSC) is used to identify thermodynamic phase transitions and measure their associated enthalpy and entropy changes. acs.orgnih.gov For example, DSC analysis of a fluoro-substituted terphenyl derivative revealed an Isotropic to Nematic (Iso-N) phase transition with an enthalpy change (ΔH) of 0.8 kJ mol⁻¹ and an entropy change (ΔS) of 2.2 J mol⁻¹ K⁻¹. acs.org

The presence and number of fluorine atoms can determine whether a material crystallizes or undergoes a glass transition upon cooling. acs.org The investigation of these properties is crucial for developing liquid crystal mixtures for specific applications. For example, terphenyls with 2,3-difluoro substituents are noted for generating smectic C phases, which are chiral and can be used in ferroelectric liquid crystal displays. researchgate.net The precise control over phase transitions afforded by fluorination allows for the fine-tuning of liquid crystals for advanced display technologies. tandfonline.comacs.org

Table 2: Phase Transition Data for a Representative Fluoro-Substituted Liquid Crystal

| Compound | Transition | Temperature (°C) | Enthalpy Change (ΔH) | Enthalpy Change (J/g) | Reference |

|---|---|---|---|---|---|

| 5OFB | Isotropic to Nematic (Cooling) | 179.29 | - | 0.97 | nih.gov |

| 5OFB | Nematic to Crystal (Cooling) | 65.98 | - | 44.16 | nih.gov |

| 5OFB | Crystal to Isotropic (Heating) | 180.81 | - | 0.76 | nih.gov |

| 4F5T3 | Isotropic to Nematic (Cooling) | 69 | 0.8 kJ mol⁻¹ | - | acs.org |

Note: 5OFB is 4-((2′,4′-diflourophenylimino)methyl)phenyl-4′′-pentyloxybenzoate, a difluoro substituted Schiff base liquid crystal. 4F5T3 is a derivative of 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl.

Mechanistic Investigations of Biological Activities Derived from 2,3 Difluoro 4 Hydroxybenzonitrile Analogues

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt, Ras/Raf/MEK/ERK)

The Phosphoinositide 3-kinase (PI3K)/Akt and Ras/Raf/MEK/ERK signaling cascades are central to cellular processes such as growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. While numerous small molecule inhibitors targeting these pathways have been developed, with some containing a benzonitrile (B105546) scaffold, specific studies detailing the modulatory effects of 2,3-Difluoro-4-hydroxybenzonitrile or its direct analogues on the PI3K/Akt or Ras/Raf/MEK/ERK pathways are not currently available in published literature. The presence of the electron-withdrawing fluorine atoms and the nitrile group could theoretically influence interactions with kinase active sites, but this remains a hypothetical consideration without experimental validation.

Receptor and Protein Targeting Studies (e.g., INSR, ACTN4)

The insulin (B600854) receptor (INSR) and Alpha-actinin-4 (ACTN4) are important proteins involved in cellular metabolism and cytoskeletal organization, respectively. Small molecules that can selectively target these proteins are of significant interest for various therapeutic areas. To date, there are no publicly available research findings that have specifically investigated the binding affinity or targeting capabilities of this compound analogues towards INSR or ACTN4.

Enzyme Inhibition Mechanisms of Action

The benzonitrile functional group is present in the structure of several approved enzyme inhibitors. The fluorine atoms in the 2 and 3 positions of the benzene (B151609) ring of this compound would be expected to alter the electronic properties of the molecule, potentially influencing its ability to interact with enzyme active sites. However, specific enzyme inhibition studies, including the determination of inhibitory constants (e.g., IC₅₀ or Kᵢ values) and the elucidation of the mechanism of inhibition (e.g., competitive, non-competitive) for this compound analogues against specific enzymes, have not been reported.

Antioxidative Stress Responses and Amyloid-Beta Damage Mitigation Pathways

Oxidative stress and the accumulation of amyloid-beta are key pathological features of neurodegenerative diseases. Compounds with antioxidant and neuroprotective properties are therefore of significant interest. While various classes of phenolic compounds have been investigated for their antioxidant potential, specific studies evaluating the capacity of this compound analogues to mitigate oxidative stress or interfere with amyloid-beta-induced cellular damage are lacking. The phenolic hydroxyl group suggests a potential for radical scavenging activity, but this has not been experimentally confirmed for this specific substitution pattern.

Gene Expression Modulation (e.g., VEGFA mRNA Downregulation)

Vascular Endothelial Growth Factor A (VEGFA) is a critical regulator of angiogenesis, and its overexpression is associated with tumor growth and metastasis. The downregulation of VEGFA mRNA is a key strategy in anti-angiogenic therapies. There is currently no published evidence to suggest that this compound or its analogues can modulate the expression of VEGFA at the mRNA level.

Future Research Directions and Translational Perspectives for 2,3 Difluoro 4 Hydroxybenzonitrile

Development of Novel, Greener Synthetic Methodologies for Enhanced Efficiency and Sustainability

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2,3-Difluoro-4-hydroxybenzonitrile, future research will likely focus on developing greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic approaches can be resource-intensive. Innovations in this area could involve the use of ionic liquids as recyclable reaction media and catalysts, which has shown promise in the synthesis of other benzonitriles by simplifying separation processes and eliminating the need for metal salt catalysts. rsc.orgresearchgate.net

Another avenue for greener synthesis lies in the exploration of novel catalytic systems. For instance, the use of transition metal oxide clusters fabricated within zeolite pores has demonstrated high selectivity and activity for the ammoxidation of alkylbenzenes to benzonitriles, even at higher reactant concentrations, which could be adapted for the synthesis of fluorinated analogues. medcraveonline.com The principles of these advanced catalytic methods could be applied to develop more sustainable pathways to this compound.

| Parameter | Traditional Synthesis | Potential Greener Synthesis |

| Solvent | Often volatile organic compounds | Ionic liquids, water, or solvent-free conditions |

| Catalyst | Homogeneous metal salts | Heterogeneous catalysts (e.g., zeolites), biocatalysts |

| Reaction Time | Can be lengthy | Reduced through microwave-assisted synthesis or optimized catalysis |

| Waste Generation | By-products from stoichiometric reagents | Minimized through atom-economical reactions |

| Energy Consumption | High temperatures and long reaction times | Lower temperatures and shorter reaction times |

Exploration of Undiscovered Reactivity Pathways and Catalytic Transformations

The reactivity of this compound is ripe for exploration, with its multiple functional groups offering a playground for synthetic chemists. The phenolic hydroxyl group allows for a variety of functionalization reactions. rsc.orgrsc.org Future research could explore novel catalytic methods for the direct Csp²–H functionalization of the aromatic ring, a powerful tool for building molecular complexity in an atom-economical manner. rsc.org

Furthermore, the fluorine substituents significantly influence the electronic properties of the aromatic ring, which can be harnessed for unique reactivity. The interaction of fluorinated benzonitriles with transition metal complexes, such as nickel(0), has been shown to activate the C-CN bond, opening up possibilities for novel transformations. acs.org Investigating the catalytic functionalization of the C-F bonds themselves, although challenging, could lead to new synthetic strategies. acs.org

Advanced Computational Modeling for Quantitative Structure-Activity Relationship (QSAR) and Property Prediction

Computational chemistry offers a powerful lens through which to predict the properties and activities of molecules like this compound, thereby accelerating research and development. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their potential biological activities or material properties. nih.govnih.gov Such models can guide the design of new compounds with enhanced characteristics before they are synthesized in the lab. unibo.it

Advanced computational tools can also be employed to predict a range of physicochemical properties, which are crucial for applications in drug discovery and materials science. nih.govpeerj.com For instance, density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to rationalize its behavior in different chemical environments. nih.gov

| Computational Method | Application to this compound |

| QSAR | Prediction of biological activity (e.g., enzyme inhibition, antimicrobial effects) of derivatives. |

| DFT | Calculation of electronic properties, reaction mechanisms, and spectroscopic features. |

| Molecular Dynamics | Simulation of interactions with biological targets or within a material matrix. |

| Property Prediction Software | Estimation of physicochemical properties like solubility, lipophilicity, and toxicity. nih.gov |

Design and Synthesis of Next-Generation Bioactive Derivatives with Improved Potency and Selectivity

The presence of fluorine atoms in a molecule can significantly enhance its pharmacological properties, including metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netnih.govmdpi.com This makes this compound an attractive scaffold for the design and synthesis of new bioactive derivatives. The introduction of fluorine can lead to more potent and selective drugs. researchgate.net

Future research will likely focus on creating libraries of derivatives by modifying the hydroxyl and nitrile groups, as well as by further substitution on the aromatic ring. These derivatives could then be screened for a wide range of biological activities, including as enzyme inhibitors, receptor modulators, or antimicrobial agents. nih.govmdpi.com The unique electronic properties conferred by the fluorine atoms could lead to novel interactions with biological macromolecules.

Expansion of Applications in Emerging Fields such as Optoelectronics and Advanced Sensing Materials

The electronic and photophysical properties of fluorinated aromatic compounds make them promising candidates for applications in materials science, particularly in optoelectronics and sensing. pku.edu.cnmdpi.com The incorporation of fluorine can tune the energy levels of organic materials, which is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Fluorinated poly(aryl ether nitrile)s, for example, have shown potential as low dielectric constant materials for microelectronics. researchgate.net

The nitrile and hydroxyl groups of this compound also provide sites for the development of chemical sensors. Benzonitrile (B105546) derivatives have been investigated as fluorescent sensors for saccharides and fluoride (B91410) ions. rsc.orgresearchgate.net The fluorine atoms in this compound could enhance its sensitivity and selectivity as a sensor, for example, for the detection of ammonia. nih.gov

Integration with High-Throughput Screening Platforms for Accelerated Drug Discovery and Material Science Innovation

To rapidly explore the potential of this compound and its derivatives, integration with high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of large numbers of compounds for biological activity or material properties, significantly accelerating the pace of discovery. nih.govmdpi.com

In drug discovery, libraries of derivatives based on the this compound scaffold can be screened against a multitude of biological targets to identify promising lead compounds. nih.govthermofisher.comupenn.edu In materials science, HTS can be used to quickly evaluate the properties of new polymers or materials incorporating this compound, identifying candidates with desirable characteristics for applications in electronics or sensing.

Q & A

Q. What are the primary synthetic routes for preparing 2,3-Difluoro-4-hydroxybenzonitrile?

The synthesis of this compound (CAS 126162-38-7) likely involves halogenation and hydroxylation steps. A plausible route includes:

- Fluorination : Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor) on a precursor like 4-hydroxybenzonitrile.

- Cyanide Retention : Ensuring the nitrile group remains intact during fluorination by optimizing reaction conditions (e.g., low temperature, inert atmosphere).

- Purification : Column chromatography or recrystallization to isolate the final product. Similar methodologies for halogenated benzonitriles are described in substitution reactions using sodium hydroxide or potassium fluoride .

Q. How is this compound characterized analytically?

Key characterization methods include:

- NMR Spectroscopy : NMR to confirm fluorine positions and NMR for hydroxyl and aromatic proton assignments.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (155.10 g/mol) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm.

- X-ray Crystallography : If single crystals are obtainable, structural confirmation via diffraction studies.

Q. What are the solubility and stability profiles of this compound under varying conditions?

Preliminary data suggest:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

- Stability : Susceptible to hydrolysis of the nitrile group under strongly acidic/basic conditions. Stability studies should include pH-dependent degradation assays and storage recommendations (e.g., inert gas, -20°C) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization strategies involve:

- Reagent Stoichiometry : Fine-tuning fluorinating agent ratios to minimize side reactions.

- Catalyst Screening : Testing palladium or copper catalysts for selective fluorination.

- In-situ Monitoring : Using TLC or inline IR spectroscopy to track reaction progress. Contradictions in yield reports (e.g., from similar compounds) may arise from differing purification methods, necessitating reproducibility protocols .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed?

Discrepancies may stem from solvent effects, impurities, or tautomerism. To resolve:

- Controlled Experiments : Re-run NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.

- Spiking Studies : Compare with authentic samples or synthesize derivatives (e.g., methyl ethers) to confirm assignments.

- DFT Calculations : Computational modeling of expected chemical shifts for validation .

Q. What strategies are recommended for evaluating the bioactivity of this compound in drug discovery?

Methodological approaches include:

- Enzyme Inhibition Assays : Target enzymes like cytochrome P450 or kinases, given the nitrile group’s potential as a pharmacophore.

- SAR Studies : Modifying the hydroxyl or fluorine positions to correlate structure with activity.

- Metabolic Stability Tests : Liver microsome assays to evaluate nitrile group stability in vivo. Limited literature on this compound underscores the need for comparative studies with analogs .

Q. How can researchers design experiments to address conflicting data on the compound’s reactivity?

For example, if conflicting reports exist on nitrile hydrolysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.